2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .
Synthesis Analysis
The synthesis of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves various methods. One such method involves a Suzuki–Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid . Another method involves the condensation of tropone and the ylide derived from 1-(o-methoxyphenacyl)pyridinium iodide .Molecular Structure Analysis
The molecular structure of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid shows a coplanar molecular structure and intramolecular hydrogen bonding . The X-ray crystallographic analysis of the compound provides evidence for an intramolecular hydrogen bond between the phenolic hydrogen atom and the nitrogen atom of the azaazulenyl ring .Chemical Reactions Analysis
The chemical reactions of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid are complex and can involve various reagents and conditions. For instance, in one study, a novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid include its molecular weight of 152.15 g/mol . The compound is a member of phenols and a hydroxy monocarboxylic acid . It is functionally related to an acetic acid and a phenol .Scientific Research Applications
Anticancer Activity
2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives have been synthesized and tested for their anticancer activities. Tetra-substituted metallophthalocyanines synthesized using this compound showed significant anticancer activity on various cancer cell lines, including C6, DU-145, and WI-38. The study involved comprehensive molecular docking and spectroscopic characterization to understand the compound's biological activities and interactions with cancer cells (Bilgiçli et al., 2021).
Synthesis and Characterization
Research has focused on the synthesis and characterization of 2-(1-carboxyl-2-hydroxyphenyl)thiazolidine, exploring its reactions with various metal salts to produce new metal complexes and organometallic derivatives. These studies provide valuable insights into the ligand's coordination behavior and the resulting compounds' potential applications in various fields (Dey et al., 2006).
Stereochemistry in Synthesis
The stereochemical aspects of synthesizing 2-aryl-thiazolidine-4-carboxylic acids have been investigated. This includes examining the influence of different substituents on the stereoselective formation of these compounds. Understanding the stereoselective synthesis is crucial for designing compounds with specific biological activities (Jagtap et al., 2016).
Antibacterial Activity
The antibacterial potential of thiazolidine-4-carboxylic acid derivatives has been explored, with a focus on their activity against various bacterial strains. This line of research is crucial for developing new antimicrobial agents in response to growing antibiotic resistance (Nawar et al., 2020).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of various derivatives of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. This research is essential for understanding the compound's physical and chemical properties, which can be leveraged in different applications, particularly in materials science (Muche et al., 2018).
Future Directions
The future directions for the study of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid could involve its potential use in boron neutron capture therapy (BNCT). A novel fluorescence sensor, BITQ, has been developed to analyze boronic acid agents used for BNCT . This study highlights the highly effective properties of BITQ as a versatile fluorescence sensor for analyzing boronic acid agents .
properties
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAUAYLVDHNFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316423 | |
Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
72678-82-1 | |
Record name | 2-(2-Hydroxyphenyl)-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72678-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 303516 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 72678-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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